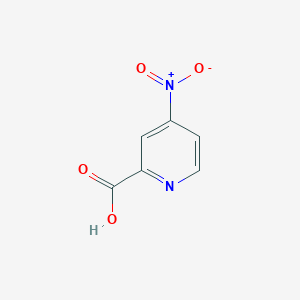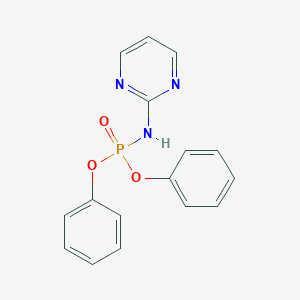
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester, also known as PyDPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties. PyDPA is a potent inhibitor of metalloproteases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This makes PyDPA an important tool in the study of various biological processes, including cancer metastasis, inflammation, and tissue remodeling. In
Mecanismo De Acción
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester works by inhibiting the activity of metalloproteases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester can prevent the breakdown of extracellular matrix proteins and promote tissue repair and regeneration. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of metalloproteases that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has several biochemical and physiological effects, including the inhibition of metalloprotease activity, the promotion of tissue repair and regeneration, and the reduction of inflammation. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been shown to have anti-tumor properties, as it can inhibit the activity of metalloproteases that are involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has several advantages for lab experiments, including its high purity and potency, its ability to inhibit the activity of multiple metalloproteases, and its ability to promote tissue repair and regeneration. However, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester also has some limitations, including its high cost and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester in scientific research. One area of interest is the development of Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester-based therapies for the treatment of cancer and other diseases. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester may be used in the development of new drugs that target metalloproteases and other enzymes involved in various biological processes. Finally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester may be used to study the role of metalloproteases in other biological processes, such as angiogenesis and neurodegeneration.
Métodos De Síntesis
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester can be synthesized using a variety of methods, including the reaction of diphenylphosphoryl azide with 2-pyrimidylamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and yields a white crystalline solid with a high purity. Other methods include the reaction of diphenylphosphoryl chloride with 2-pyrimidylamine or the reaction of diphenylphosphoric acid with 2-pyrimidylamine.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been widely used in scientific research to study the role of metalloproteases in various biological processes. For example, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been used to investigate the role of metalloproteases in cancer metastasis, as it has been shown to inhibit the activity of several metalloproteases that are involved in this process. Additionally, Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester has been used to study the role of metalloproteases in inflammation, tissue remodeling, and wound healing.
Propiedades
Número CAS |
10539-41-0 |
|---|---|
Nombre del producto |
Phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester |
Fórmula molecular |
C16H14N3O3P |
Peso molecular |
327.27 g/mol |
Nombre IUPAC |
N-diphenoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N3O3P/c20-23(19-16-17-12-7-13-18-16,21-14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H,(H,17,18,19,20) |
Clave InChI |
FGFZWTAFBHAOCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Otros números CAS |
10539-41-0 |
Sinónimos |
N-(2-Pyrimidinyl)phosporamidic acid diphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



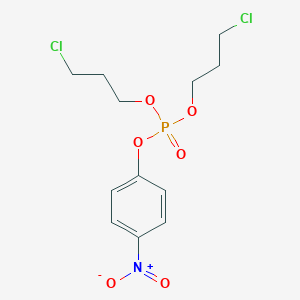
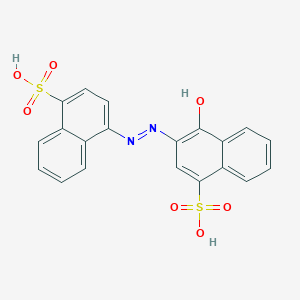
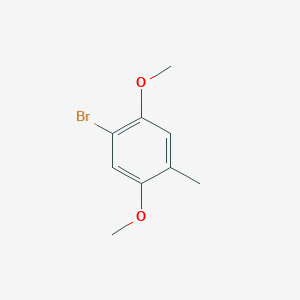
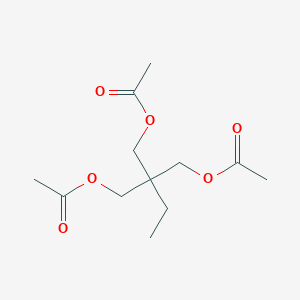
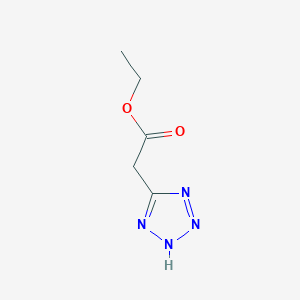

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
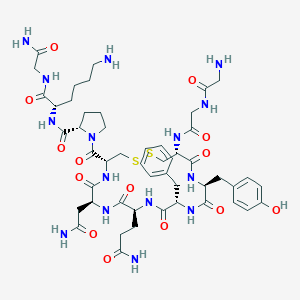
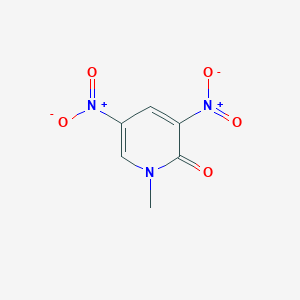

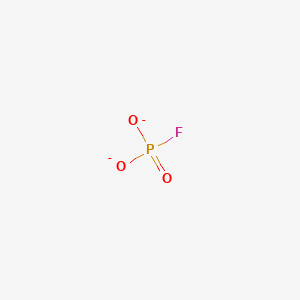
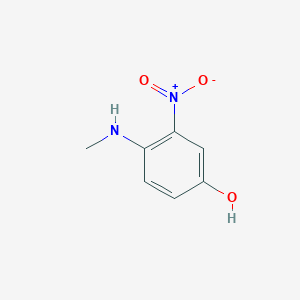
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
